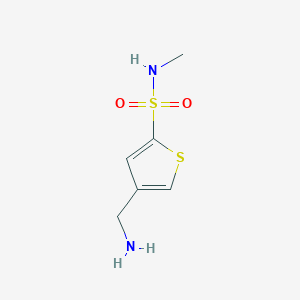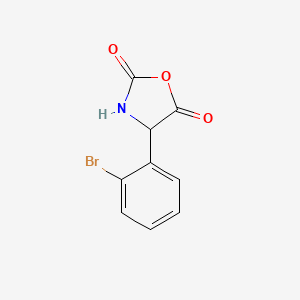
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst, a base, and an appropriate solvent. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trimethylsilyl-ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Trimethylsilyl)ethynyl)aniline
- 4-((Trimethylsilyl)ethynyl)aniline
- 2-Phenyl-4-alkoxy quinolines
Uniqueness
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is unique due to the presence of both a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H16N2Si |
|---|---|
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
trimethyl-[2-(2-phenyl-1H-imidazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C14H16N2Si/c1-17(2,3)10-9-13-11-15-14(16-13)12-7-5-4-6-8-12/h4-8,11H,1-3H3,(H,15,16) |
Clé InChI |
ZYWFFVPXUXJHDL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN=C(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



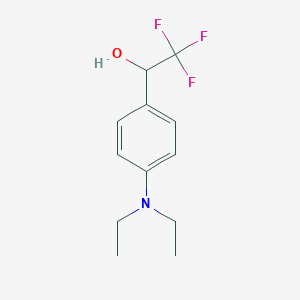
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
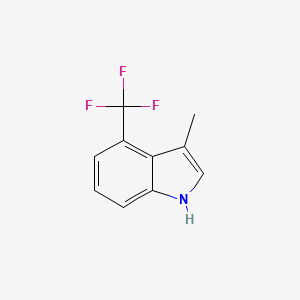


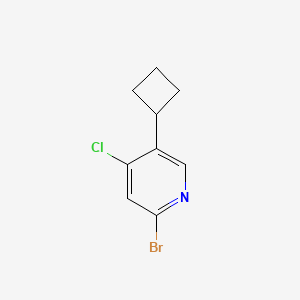
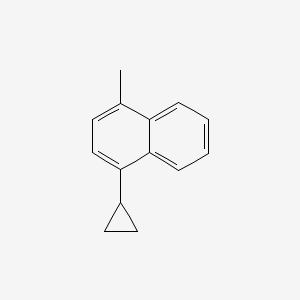
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
